molecular formula C7H12O3 B2970633 2,2-Dimethyltetrahydrofuran-3-carboxylic acid CAS No. 39161-17-6

2,2-Dimethyltetrahydrofuran-3-carboxylic acid

Cat. No. B2970633
CAS RN: 39161-17-6
M. Wt: 144.17
InChI Key: UMNSNBRDICMZHL-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The IUPAC name for this compound is 2,2-dimethyltetrahydro-3-furancarboxylic acid .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyltetrahydrofuran-3-carboxylic acid consists of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . Two of the carbon atoms in the ring are substituted with methyl groups, and the third carbon atom is attached to a carboxylic acid group .


Chemical Reactions Analysis

Carboxylic acids, such as 2,2-Dimethyltetrahydrofuran-3-carboxylic acid, can undergo a variety of chemical reactions. They can be converted to esters, amides, acyl hydrazides, or hydroxamic acids . Additionally, they can be derivatized using substituted phenacyl bromides .

Scientific Research Applications

Direct Synthesis of Amides

Research demonstrates the efficiency of certain reagents for the direct amidation of a variety of carboxylic acids with a broad range of amines. This process allows for the synthesis of amides, which are crucial in the development of pharmaceuticals and polymers, with minimal racemization and without the need for aqueous workup or chromatography, indicating a potential application of 2,2-Dimethyltetrahydrofuran-3-carboxylic acid in such reactions (Lanigan, Starkov, & Sheppard, 2013).

Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams

Another study highlights the use of certain carboxylic acid derivatives in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds have significant implications in drug design, offering a convenient alternative to known methods for producing compounds that are more promising within the pharmaceutical industry (Mollet, D’hooghe, & Kimpe, 2012).

Sustainable Access to Polymers and Fuels

The conversion of plant biomass to furan derivatives, including 2,5-dimethyltetrahydrofuran, underscores the role of furan compounds derived from renewable sources in providing sustainable alternatives to non-renewable hydrocarbons. This transformation process facilitates the development of new generation polymers, functional materials, and biofuels, highlighting the environmental and economic benefits of utilizing such organic compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

Decarboxylative Cross-Coupling Reactions

Recent advances in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds indicate the growing importance of carboxylic acids in organic synthesis. These reactions are key for synthesizing nitrogen-containing organic compounds, with carboxylic acids serving as non-toxic and environmentally friendly alternatives to traditional coupling partners (Arshadi et al., 2019).

Molecular Docking and Biological Activities

The structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives reveal their potential as inhibitors against cancer and microbial diseases. This research showcases the role of carboxylic acids in the development of new therapeutics, leveraging their structural properties for drug design (Sagaama et al., 2020).

properties

IUPAC Name

2,2-dimethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)5(6(8)9)3-4-10-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNSNBRDICMZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870404
Record name 2,2-Dimethyloxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydrofuran-3-carboxylic acid

CAS RN

39161-17-6
Record name 2,2-dimethyloxolane-3-carboxylic acid
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